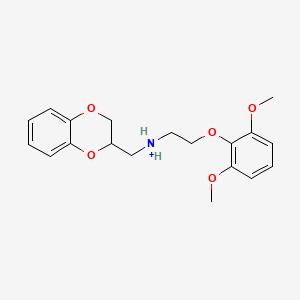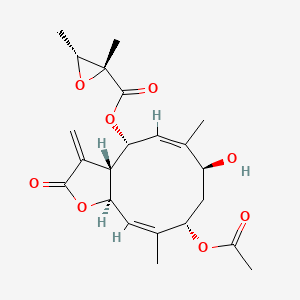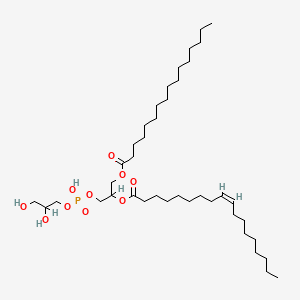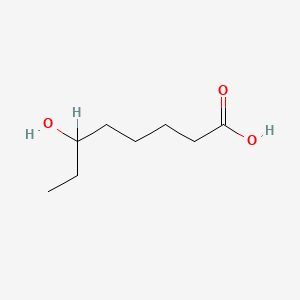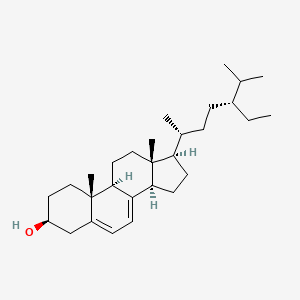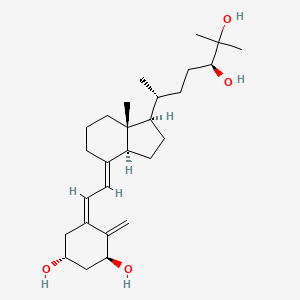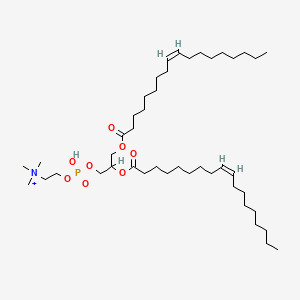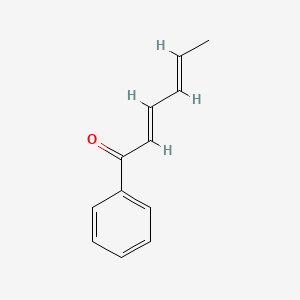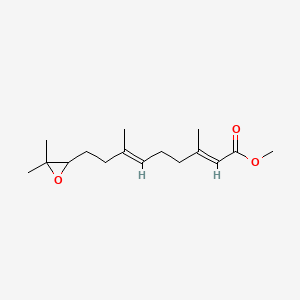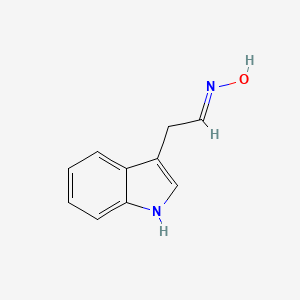![molecular formula C17H24ClNO2 B1233263 N-[[(E)-but-2-enoxy]methyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B1233263.png)
N-[[(E)-but-2-enoxy]methyl]-2-chloro-N-(2,6-diethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butenachlor is an anilide.
Wissenschaftliche Forschungsanwendungen
Metabolism in Human and Rat Liver Microsomes
Research by Coleman et al. (2000) demonstrates that certain chloroacetamide herbicides, including compounds structurally related to N-[[(E)-but-2-enoxy]methyl]-2-chloro-N-(2,6-diethylphenyl)acetamide, undergo metabolism in human and rat liver microsomes. The study highlights the complex metabolic pathways involving compounds like 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), a structurally related compound, which are processed through the liver microsomes with involvement of cytochrome P450 isoforms such as CYP3A4 and CYP2B6 (Coleman, Linderman, Hodgson, & Rose, 2000).
Biodegradation and Environmental Impact
Gao et al. (2015) and Lee & Kim (2022) have explored the biodegradation pathways of butachlor, which shares a similar chemical structure with the compound . These studies provide insight into how bacteria like Bacillus sp. and Acinetobacter sp. can degrade such compounds, revealing novel metabolic mechanisms and pathways for transforming these herbicides into more environmentally benign substances (Gao, Jin, Shi, & Chu, 2015); (Lee & Kim, 2022).
Herbicidal Efficacy and Plant Interaction
Research on chloroacetamide herbicides, including alachlor and butachlor which are structurally related to the compound , reveals their interactions with plants. For instance, Tamogami et al. (1995) discuss how these herbicides can trigger phytoalexin accumulation in rice, indicating a specific biochemical response in certain plants (Tamogami, Kodama, Hirose, & Akatsuka, 1995). Furthermore, Breaux (1987) examines the metabolism of similar herbicides in different plant species, highlighting how tolerance or susceptibility to these compounds is influenced by their metabolic pathways (Breaux, 1987).
Soil Interaction and Mobility
Research conducted by Peter and Weber (1985) and Banks and Robinson (1986) explores the interaction of chloroacetamide herbicides with soil properties. Their studies suggest that soil composition significantly influences the adsorption, mobility, and efficacy of these herbicides, thereby impacting their environmental fate and agricultural utility (Peter & Weber, 1985); (Banks & Robinson, 1986).
Eigenschaften
Molekularformel |
C17H24ClNO2 |
|---|---|
Molekulargewicht |
309.8 g/mol |
IUPAC-Name |
N-[[(E)-but-2-enoxy]methyl]-2-chloro-N-(2,6-diethylphenyl)acetamide |
InChI |
InChI=1S/C17H24ClNO2/c1-4-7-11-21-13-19(16(20)12-18)17-14(5-2)9-8-10-15(17)6-3/h4,7-10H,5-6,11-13H2,1-3H3/b7-4+ |
InChI-Schlüssel |
HZDIJTXDRLNTIS-QPJJXVBHSA-N |
Isomerische SMILES |
CCC1=C(C(=CC=C1)CC)N(COC/C=C/C)C(=O)CCl |
SMILES |
CCC1=C(C(=CC=C1)CC)N(COCC=CC)C(=O)CCl |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)N(COCC=CC)C(=O)CCl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


